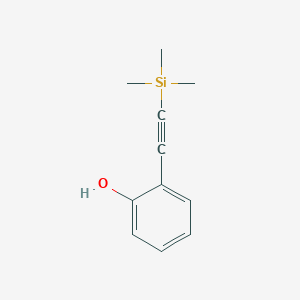

2-((Trimethylsilyl)ethynyl)phenol

Description

Properties

IUPAC Name |

2-(2-trimethylsilylethynyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIUUJJPWNOMBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456891 | |

| Record name | Phenol, 2-[(trimethylsilyl)ethynyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81787-62-4 | |

| Record name | Phenol, 2-[(trimethylsilyl)ethynyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Trimethylsilyl)ethynyl)phenol typically involves the reaction of trimethylsilylacetylene with phenol under specific conditions. One common method is the Sonogashira coupling reaction, which uses a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-((Trimethylsilyl)ethynyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions such as desilylation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for desilylation.

Major Products

Oxidation: Quinones.

Reduction: Alkenes or alkanes.

Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

2-((Trimethylsilyl)ethynyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its role in drug development.

Mechanism of Action

The mechanism of action of 2-((Trimethylsilyl)ethynyl)phenol involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These groups can undergo nucleophilic and electrophilic reactions, making the compound versatile in organic synthesis. The phenol group can form hydrogen bonds and interact with other molecules, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Trimethylsilyl-Ethynyl Derivatives

a) 2-[2-(Trimethylsilyl)ethynyl]quinoxaline

- CAS No.: Not explicitly provided (synthesized from 2-benzenesulfonylquinoxaline and ethynyltrimethylsilane) .

- Molecular Formula : C₁₃H₁₄N₂Si

- Key Differences: Replaces the phenol group with a quinoxaline ring, enhancing π-conjugation and electronic properties. Used in dihydrofolate reductase (DHFR) inhibitor research .

- Reactivity: The electron-deficient quinoxaline core directs nucleophilic attacks differently compared to the electron-rich phenol group.

b) 1-Ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole

- CAS No.: Not provided (crystallographic study) .

- Key Differences: Incorporates a planar indole system with a dihedral angle of 51.48° between indole and phenyl substituents . Exhibits weak C–H···π interactions in crystal packing, unlike this compound, which may participate in hydrogen bonding via the hydroxyl group.

c) Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone

- CAS No.: 172607-53-3 .

- Molecular Formula : C₁₈H₁₈OSi

- Key Differences: A ketone group replaces the phenol’s hydroxyl, increasing electrophilicity for nucleophilic additions. The bulky phenyl group may hinder reactions requiring steric accessibility .

Phenol Derivatives with Alternative Substituents

a) 2-(Trifluoromethyl)phenol

- CAS No.: 444-30-4 .

- Molecular Formula : C₇H₅F₃O

- Key Differences: The electron-withdrawing trifluoromethyl group increases acidity (pKa ~7.1) compared to the electron-donating ethynyl-silyl group in this compound. Lacks alkyne reactivity, limiting utility in cross-coupling reactions .

b) 2-[2-(3-Methoxyphenyl)ethyl]phenol

- CAS No.: 167145-13-3 .

- Molecular Formula : C₁₅H₁₆O₂

- Key Differences: A methoxyethyl side chain replaces the ethynyl-silyl group, enhancing lipophilicity but reducing conjugation. Primarily explored in pharmaceutical intermediates, unlike the synthetic versatility of this compound .

Ethynylphenols Without Trimethylsilyl Protection

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Overview

2-((Trimethylsilyl)ethynyl)phenol, with the CAS number 81787-62-4, is a phenolic compound featuring a trimethylsilyl group attached to an ethynyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : C₁₁H₁₄OSi

- Molecular Weight : 190.31 g/mol

- InChI Key : JMIUUJJPWNOMBJ-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that derivatives of phenolic compounds often exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates moderate antibacterial effects against various bacterial strains. These include both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated using the Brine Shrimp bioassay, which assesses the lethality of compounds on shrimp larvae. Results indicate that this compound exhibits cytotoxic properties, suggesting potential applications in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been observed, making it a candidate for further investigation in oncology .

The biological activity of this compound is attributed to its structural features that facilitate interactions with biological macromolecules. The trimethylsilyl group enhances lipophilicity, allowing better membrane permeability, while the phenolic hydroxyl group may participate in hydrogen bonding with target proteins or nucleic acids. This dual functionality can lead to significant biological effects, including enzyme inhibition and receptor modulation .

Case Studies

-

Antibacterial Activity :

A study evaluated the antibacterial efficacy of several alkynylphenols, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited notable activity against E. coli, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics . -

Cytotoxicity Assessment :

In a cytotoxicity study using MCF-7 breast cancer cell lines, this compound showed a dose-dependent decrease in cell viability. Flow cytometry analyses revealed that treatment with this compound led to cell cycle arrest at the G0/G1 phase, indicating its potential as an anticancer agent .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-((Trimethylsilyl)ethynyl)phenol, and how can purity be ensured?

- Method : A two-step procedure involves iodination of 1-ethyl-2-phenyl-1H-indole using N-iodosuccinimide in chloroform at 0°C (yield: 92%), followed by a Sonogashira-type coupling with trimethylsilylacetylene under palladium/copper catalysis. Purification is achieved via silica gel chromatography .

- Purity Control : Monitor reaction progress using TLC and confirm product identity via - and -NMR spectroscopy. Crystallographic analysis (e.g., single-crystal X-ray diffraction) can resolve structural ambiguities .

Q. What safety measures are critical when handling this compound in the laboratory?

- Storage : Store at 2–8°C in airtight containers, away from incompatible substances (e.g., strong oxidizers) .

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Employ mechanical ventilation to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., sand), avoid water rinsing, and dispose of waste via incineration with combustible solvents .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Techniques :

- NMR : -NMR (δ 7.59–7.22 ppm for aromatic protons) and -NMR (δ 141.4–128.5 ppm for indole and phenyl carbons) .

- Crystallography : X-ray diffraction reveals planarity deviations (≤0.0244 Å in the indole ring) and dihedral angles (e.g., 51.48° between indole and phenyl planes) .

- Mass Spectrometry : Confirm molecular weight (278.42 g/mol) via high-resolution MS .

Advanced Research Questions

Q. What mechanistic insights explain the product selectivity in gold-catalyzed domino reactions involving this compound?

- Reaction Pathway : Under Au(I)/photoredox dual catalysis, the TMS-terminated alkyne undergoes initial C(sp) arylation to form an arylgold(III) intermediate. Subsequent single-electron transfer (SET) and oxyarylation yield 2,3-diarylbenzofurans exclusively, bypassing α,β-unsaturated ketones .

- Substrate Sensitivity : Terminal alkynes (e.g., HC≡CPh) result in poor yields (<20%), while bulkier silyl groups (e.g., TIPS) inhibit reactivity due to steric hindrance .

Q. How can researchers resolve contradictions in reaction yields when varying alkyne substituents?

- Case Study : Comparing TMS- vs. TIPS-terminated alkynols:

| Substrate | Product | Yield (%) | Key Factor |

|---|---|---|---|

| TMS-alkynol | 2,3-Diarylbenzofuran | 75–85 | Optimal steric bulk |

| TIPS-alkynol | No reaction | 0 | Excessive hindrance |

| Terminal alkyne (HC≡CPh) | α,β-Unsaturated ketone | <20 | Poor stabilization |

- Resolution : Use computational modeling (DFT) to analyze transition-state geometries and steric/electronic effects. Validate with kinetic studies (e.g., Eyring plots) .

Q. What catalytic systems enhance the efficiency of benzofuran synthesis from this compound?

- Optimized Conditions :

- Catalyst : [Au(JohnPhos)(NTf)] (2.5 mol%) with [Ir(dF(CF)ppy)(dtbbpy)]PF (photoredox catalyst, 3 mol%) .

- Solvent : Dichloromethane under blue LED light (450 nm, 24 h).

- Yield : 82% for 2,3-diphenylbenzofuran, confirmed by GC-MS and NMR .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the reactivity of TMS-terminated vs. terminal alkynes in dual catalysis?

- Root Cause : Terminal alkynes lack the stabilizing TMS group, leading to rapid protodeauration and side reactions (e.g., homocoupling). The TMS group retards protodeauration, favoring productive arylation .

- Experimental Validation : Conduct competition experiments with mixed substrates (TMS-alkynol + terminal alkyne). Monitor intermediates via in situ IR spectroscopy to track Au(III) species .

Methodological Recommendations

Q. How should researchers design experiments to probe intermediates in gold-catalyzed reactions?

- Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.